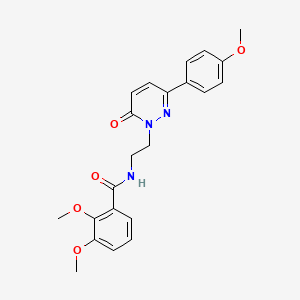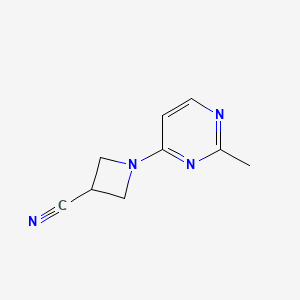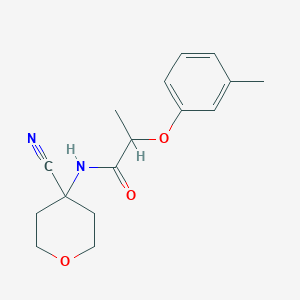
N-(3,4-dichlorophenyl)-3-(pyridin-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-3-(pyridin-2-yloxy)benzamide, also known as DPA-714, is a compound that has been extensively studied in the field of neuroscience. It belongs to the class of ligands known as translocator protein (TSPO) ligands, which are used as biomarkers for neuroinflammation. DPA-714 has been shown to have potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Aplicaciones Científicas De Investigación
Synthesis and Analysis Techniques
N-(3,4-dichlorophenyl)-3-(pyridin-2-yloxy)benzamide, due to its complex structure, is a compound that can be involved in various synthesis and analysis techniques in pharmaceutical and chemical research. Studies have developed methods for the separation and analysis of related compounds, emphasizing the importance of effective analytical techniques. For example, nonaqueous capillary electrophoresis has been utilized for the separation of imatinib mesylate and related substances, highlighting the compound's relevance in quality control and the development of analytical methodologies (Lei Ye et al., 2012).
Molecular Interaction Studies
Investigations into the molecular interactions of similar compounds with biological receptors can provide insights into their potential therapeutic applications or biological effects. For instance, the molecular interaction of an antagonist compound with the CB1 cannabinoid receptor has been studied to understand its binding and activity mechanisms, suggesting a potential avenue for drug development (J. Shim et al., 2002).
Novel Compound Synthesis
Research also focuses on the synthesis of new compounds with potential therapeutic applications. The discovery and evaluation of compounds like MGCD0103, an orally active histone deacetylase inhibitor, underscore the continuous effort to develop novel therapeutics based on complex molecular structures (Nancy Z. Zhou et al., 2008).
Photocatalytic Degradation Studies
The structural moiety of N-(3,4-dichlorophenyl)-3-(pyridin-2-yloxy)benzamide can also be relevant in environmental chemistry, particularly in studies related to the photocatalytic degradation of pollutants. Research on the kinetics and products of the TiO2 photocatalytic degradation of pyridine showcases the broader applicability of such compounds in environmental remediation efforts (C. Maillard-Dupuy et al., 1994).
Antidepressant and Nootropic Agents
Furthermore, compounds with similar structures have been synthesized and evaluated for their antidepressant and nootropic activities, demonstrating the potential for the development of new drugs to treat CNS disorders. The synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents exemplify this research direction (Asha B. Thomas et al., 2016).
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O2/c19-15-8-7-13(11-16(15)20)22-18(23)12-4-3-5-14(10-12)24-17-6-1-2-9-21-17/h1-11H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZKVJSGCRBIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-3-(pyridin-2-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2615962.png)

![methyl 6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2615966.png)

![2-({2-[(2-Aminoethyl)sulfanyl]ethyl}sulfanyl)ethan-1-amine dihydrochloride](/img/structure/B2615969.png)
![propan-2-yl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2615970.png)
![Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2615971.png)
![(1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2615973.png)
![(3-Fluorophenyl){6-[(2-furylmethyl)amino]-1-phenylpyrazolo[4,5-e]pyrimidin-4-y l}amine](/img/structure/B2615974.png)
![5-bromo-N-{2-[butyl(ethyl)amino]ethyl}-1-(cyclopropylcarbonyl)indoline-6-sulfonamide](/img/structure/B2615978.png)

![1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2615982.png)

![6-Tert-butyl-2-[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2615985.png)